CID 131851096
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 131851096 is a chemical compound registered in the PubChem database It is known for its unique properties and applications in various scientific fields
Vorbereitungsmethoden
Synthetic Routes: The synthesis typically involves multi-step organic reactions, including condensation, cyclization, and functional group modifications.
Reaction Conditions: These reactions are usually carried out under controlled temperatures, pressures, and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures to produce the compound in bulk quantities.
Analyse Chemischer Reaktionen
CID 131851096 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions: These reactions are carried out under specific conditions, such as controlled temperatures, solvents, and catalysts, to achieve the desired products.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, leading to various derivatives and functionalized compounds.
Wissenschaftliche Forschungsanwendungen
CID 131851096 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in organic synthesis, helping to create complex molecules for various purposes.
Biology: The compound may be used in biochemical assays and studies to understand biological processes and interactions.
Medicine: It has potential therapeutic applications, possibly serving as a drug candidate or a component in pharmaceutical formulations.
Industry: this compound can be utilized in the production of specialty chemicals, materials, and other industrial products.
Wirkmechanismus
The mechanism of action of CID 131851096 involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is not available, similar compounds often work by:
Molecular Targets: Binding to enzymes, receptors, or other proteins to modulate their activity.
Pathways Involved: Affecting biochemical pathways related to metabolism, signal transduction, or gene expression.
Vergleich Mit ähnlichen Verbindungen
CID 131851096 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups, such as CID 91853967 and other derivatives.
Uniqueness: The specific properties, reactivity, and applications of this compound make it distinct from other compounds in its class.
Eigenschaften
Molekularformel |
C16H18NaO11S |
---|---|
Molekulargewicht |
441.4 g/mol |
InChI |
InChI=1S/C16H18O11S.Na/c1-7-4-12(17)26-10-5-8(2-3-9(7)10)25-16-15(20)14(19)13(18)11(27-16)6-24-28(21,22)23;/h2-5,11,13-16,18-20H,6H2,1H3,(H,21,22,23);/t11-,13+,14+,15-,16-;/m1./s1 |
InChI-Schlüssel |
FHWMCEGUXSADQH-XNSOHGFJSA-N |
Isomerische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COS(=O)(=O)O)O)O)O.[Na] |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)O)O)O)O.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.